
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid is a compound with an indole backbone, which is significant due to its structural resemblance to biologically active molecules. The indole nucleus is a prevalent motif in many natural and synthetic molecules with various biological activities, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions (Geetha et al., 2019).
Synthesis Analysis
The synthesis of indole derivatives, such as 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid, can involve several synthetic routes, including the indolization of acetylaminophenylhydrazone derivatives and subsequent reactions to introduce amino and isobutyl groups. For instance, a method was developed for producing indole compounds containing an amino group at positions 4 and 6 of the benzene ring, forming the basis for synthesizing derivatives like 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid (Maklakov et al., 2002).
Molecular Structure Analysis
The structure of compounds containing the indole nucleus, including 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid, can be elucidated using spectroscopic techniques like HNMR, IR, LC-MS, and single-crystal X-ray diffraction studies. These analyses reveal the planar nature of the indole ring and the spatial arrangement of substituents, which are critical for the compound's biological activities (Geetha et al., 2019).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic addition, depending on the functional groups present. The reactivity of indole-3-acetic acid derivatives, for example, allows for the synthesis of a wide range of biologically relevant compounds through modifications at the indole nucleus or the acetic acid moiety (Naik, Kumar, & Harini, 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Antibacterial Potentials
A study by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid to create derivatives with significant antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some derivatives exhibited antibacterial activities close to the standard Ciprofloxacin, suggesting their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Structural Analysis and Biological Properties
Research by Geetha et al. (2019) focused on the indole nucleus, noting its presence in molecules with anti-tumor and anti-inflammatory activities. The study synthesized a compound involving (1H-Indol-3-yl)-acetic acid and analyzed its structure through X-ray diffraction, contributing to the understanding of indole-based molecules' biological properties (Geetha et al., 2019).
Application in Plant and Microorganism Research
Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for novel research tools in plants, humans, and microorganisms. These derivatives can be used for creating immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Novel Indoloketopiperazine Derivatives
A study by Ghandi et al. (2012) described the synthesis of novel substituted indoloketopiperazine derivatives through a three-component reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Ghandi et al., 2012).
Antioxidant Evaluation of Indole-3-acetic Acid Analogues
Research by Naik et al. (2011) involved synthesizing derivatives of indole-3-acetic acid and evaluating their antioxidant activities. This study highlights the importance of coupling aniline and substituted anilines in indole-3-acetic acid analogues for significant antioxidant activity (Naik et al., 2011).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-(2-methylpropylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)7-16-13(14(17)18)11-8-15-12-6-4-3-5-10(11)12/h3-6,8-9,13,15-16H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPKAROFVPEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
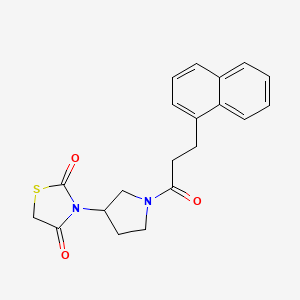
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
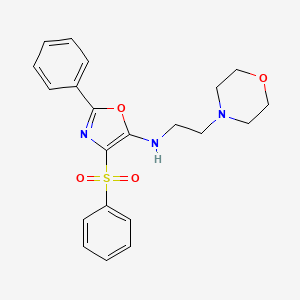
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)


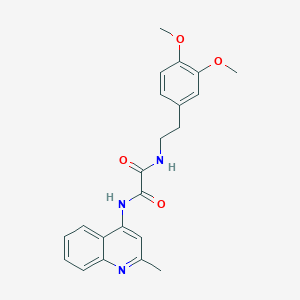

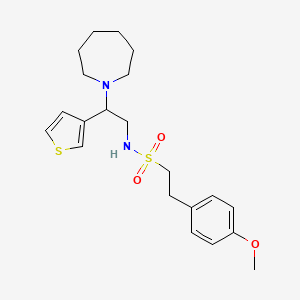
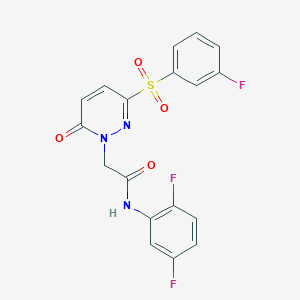

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)